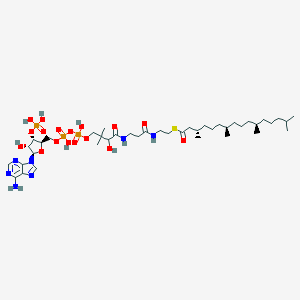

2-Hydroxyphytanoyl-CoA

Description

Properties

CAS No. |

146622-45-9 |

|---|---|

Molecular Formula |

C41H74N7O17P3S |

Molecular Weight |

1062.1 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,7R,11R)-3,7,11,15-tetramethylhexadecanethioate |

InChI |

InChI=1S/C41H74N7O17P3S/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48/h24-30,34-36,40,51-52H,8-23H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t27-,28-,29+,30-,34-,35-,36+,40-/m1/s1 |

InChI Key |

NRJQGHHZMSOUEN-HZLKACBZSA-N |

Isomeric SMILES |

C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@H](C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

physical_description |

Solid |

Synonyms |

phytanoyl CoA phytanoyl-CoA phytanoyl-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

The Linchpin of Phytanic Acid Catabolism: A Technical Guide to the Role of 2-Hydroxyphytanoyl-CoA in Alpha-Oxidation

For Immediate Release

A deep dive into the critical intermediate, 2-Hydroxyphytanoyl-CoA, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function, associated enzymes, and clinical relevance in phytanic acid alpha-oxidation.

Phytanic acid, a branched-chain fatty acid derived from dietary sources, cannot be metabolized through the conventional beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[1] Instead, it undergoes a specialized catabolic process known as alpha-oxidation, primarily occurring within the peroxisomes.[1][2] Central to this pathway is the formation and subsequent cleavage of this compound, a critical intermediate whose proper metabolism is essential for preventing the toxic accumulation of phytanic acid.[2][3] This technical guide elucidates the pivotal role of this compound, detailing the enzymatic reactions, quantitative data, and experimental methodologies crucial for research in this field.

The Alpha-Oxidation Pathway: A Peroxisomal Process

The alpha-oxidation of phytanic acid is a multi-step enzymatic cascade that ultimately yields pristanic acid, a substrate amenable to beta-oxidation.[4][5] The entire process is believed to be localized within the peroxisomes.[6][7]

The pathway commences with the activation of phytanic acid to phytanoyl-CoA.[1] This is followed by the hydroxylation of phytanoyl-CoA at the alpha-carbon, catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH) , an Fe²⁺ and O₂-dependent dioxygenase.[1][8] This reaction forms the key intermediate, This compound .[1]

Subsequently, This compound lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves this compound into two products: pristanal (B217276) and formyl-CoA .[3][9][10] The pristanal is then oxidized to pristanic acid by an aldehyde dehydrogenase, which can then enter the beta-oxidation pathway.[3] The formyl-CoA is further metabolized to formate (B1220265) and ultimately to carbon dioxide.[3]

A deficiency in the enzymes of this pathway, particularly PhyH, leads to the accumulation of phytanic acid in tissues and plasma, resulting in the autosomal recessive neurological disorder known as Refsum disease .[1][11]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the phytanic acid alpha-oxidation pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | (R)-2-hydroxybutanoyl-CoA | 150 µM | 50 µmol/min/mg | Human (recombinant) | [12] |

Table 2: Metabolite Concentrations in Human Plasma

| Metabolite | Condition | Concentration (µmol/L) | Reference |

| 2-Hydroxyphytanic Acid | Healthy Individuals | < 0.2 | [6] |

| 2-Hydroxyphytanic Acid | Refsum's Disease | < 0.2 | [6] |

| 2-Hydroxyphytanic Acid | Rhizomelic Chondrodysplasia Punctata | Accumulated | [6] |

| 2-Hydroxyphytanic Acid | Generalized Peroxisomal Dysfunction | Accumulated | [6] |

| 2-Hydroxyphytanic Acid | Single Peroxisomal β-oxidation Enzyme Deficiency | Accumulated | [6] |

| Pristanic Acid | Healthy Individuals (Linear Range for GC-MS) | 0.032 - 9.951 | [13] |

| Phytanic Acid | Healthy Individuals (Linear Range for GC-MS) | Not specified | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the phytanic acid alpha-oxidation pathway. Below are outlines of key experimental protocols.

Protocol 1: Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity

This assay measures the conversion of phytanoyl-CoA to this compound.

Principle: The activity of PhyH is determined by incubating an enzyme source (e.g., liver homogenate or recombinant enzyme) with the substrate phytanoyl-CoA and necessary cofactors. The formation of this compound is then quantified.[4]

Materials:

-

Enzyme source (e.g., liver homogenate, cultured skin fibroblasts, or purified recombinant PhyH)

-

Phytanoyl-CoA (substrate)

-

[1-¹⁴C]Phytanoyl-CoA (for radiolabeled assay)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Cofactors: FeSO₄, 2-oxoglutarate, Ascorbate

-

Quenching solution (e.g., strong acid)

-

HPLC system with a C18 reverse-phase column and a radioactivity detector

Procedure:

-

Enzyme Preparation: Prepare a homogenate from liver tissue or cultured cells in an appropriate buffer.[4] The supernatant after centrifugation can be used as the enzyme source.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, cofactors, and phytanoyl-CoA (and a tracer amount of [1-¹⁴C]phytanoyl-CoA).

-

Reaction Initiation and Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the enzyme preparation. Incubate for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Product Analysis:

-

Separate the substrate (phytanoyl-CoA) and the product (this compound) by HPLC.[4]

-

Quantify the amount of radiolabeled product formed using a radioactivity detector.

-

-

Calculation of Activity: Express the enzyme activity as nmol of product formed per minute per mg of protein.

Protocol 2: Assay for this compound Lyase (HACL1) Activity

This assay measures the cleavage of this compound into pristanal and formyl-CoA.

Principle: The activity of HACL1 is quantified by measuring the formation of one of its products. A common method involves using a radiolabeled substrate and measuring the production of [¹⁴C]formyl-CoA (which is readily hydrolyzed to [¹⁴C]formate and then oxidized to ¹⁴CO₂).[5]

Materials:

-

Enzyme source (e.g., peroxisomal fraction from liver or recombinant HACL1)

-

2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (a substrate analog of this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cofactors: Thiamine pyrophosphate (TPP), MgCl₂

-

CO₂ trapping solution (e.g., hyamine hydroxide)

-

Scintillation cocktail

Procedure:

-

Enzyme Preparation: Isolate a peroxisome-enriched fraction from liver tissue by differential centrifugation.

-

Reaction Mixture Preparation: In a sealed reaction vessel, combine the assay buffer, cofactors, and the radiolabeled substrate.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme source. Incubate at 37°C.

-

CO₂ Trapping: The released ¹⁴CO₂ is trapped in a center well containing a trapping solution.

-

Quantification: Transfer the trapping solution to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[5]

-

Calculation of Activity: Calculate the rate of ¹⁴CO₂ production and express the enzyme activity as nmol/min/mg protein.

Protocol 3: Quantification of Phytanic Acid and its Metabolites by GC-MS

This protocol outlines the general steps for the analysis of phytanic acid and its metabolites in plasma.

Principle: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of fatty acids. The fatty acids are extracted from the biological matrix, derivatized to increase their volatility, and then separated and quantified by GC-MS.[3]

Procedure:

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., deuterated phytanic acid).

-

Perform alkaline hydrolysis (saponification) to release fatty acids from lipids.

-

-

Extraction: Extract the fatty acids using an organic solvent (e.g., hexane).

-

Derivatization: Convert the fatty acids to their methyl esters (FAMEs) or other volatile derivatives.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the FAMEs on a suitable capillary column.

-

Detect and quantify the target analytes using mass spectrometry in selected ion monitoring (SIM) mode.

-

-

Data Analysis: Quantify the concentration of each fatty acid by comparing its peak area to that of the internal standard.

Conclusion

This compound stands as a critical juncture in the alpha-oxidation of phytanic acid. Its formation and subsequent cleavage are indispensable for the detoxification of this branched-chain fatty acid. A thorough understanding of the enzymes that metabolize this compound, coupled with robust analytical methods, is paramount for advancing our knowledge of peroxisomal disorders like Refsum disease and for the development of potential therapeutic interventions. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of this vital metabolic pathway.

References

- 1. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Purification, molecular cloning, and expression of this compound lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]

- 12. benchchem.com [benchchem.com]

- 13. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]

The Alpha-Oxidation Pathway of Phytanic Acid: A Deep Dive into 2-Hydroxyphytanoyl-CoA Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources, is a critical pathway in human lipid metabolism. Due to a methyl group on its β-carbon, phytanic acid cannot be degraded by the conventional β-oxidation pathway. Instead, it undergoes α-oxidation, a process primarily occurring in peroxisomes, in which 2-hydroxyphytanoyl-CoA is a key metabolic intermediate. Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in the debilitating neurological disorder, Refsum disease. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical steps of this compound metabolism. It details the key enzymes involved, presents quantitative data on metabolite levels in health and disease, outlines experimental protocols for studying this pathway, and visualizes the intricate molecular processes. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of peroxisomal disorders and the development of novel therapeutic interventions.

A Historical Perspective: From Clinical Observation to Molecular Elucidation

The journey to understanding this compound metabolism is intrinsically linked to the clinical identification and subsequent biochemical investigation of Refsum disease.

-

1940s: Norwegian neurologist Dr. Sigvald Refsum first described a rare, inherited neurological disorder characterized by retinitis pigmentosa, chronic polyneuropathy, and cerebellar ataxia, which he named "heredopathia atactica polyneuritiformis".[1] This condition would later be known as Refsum disease.[1]

-

Early 1960s: The biochemical basis of Refsum disease began to be unraveled when German biochemists E. Klenk and W. Kahlke identified a novel branched-chain fatty acid, 3,7,11,15-tetramethylhexadecanoic acid, or phytanic acid, accumulating in the tissues and plasma of affected patients.[1] This pivotal discovery classified Refsum disease as an inborn error of lipid metabolism.[1] The structure of phytanic acid, with its β-methyl group, provided a crucial clue that it could not be metabolized through the standard β-oxidation pathway.[1]

-

1960s: Pioneering work by Steinberg, Avigan, Mize, and their colleagues led to the hypothesis of an alternative metabolic route, which they termed α-oxidation.[1]

-

Late 1980s: The subcellular location of this pathway was clarified. While initial studies pointed towards mitochondria, research on peroxisome biogenesis disorders, such as Zellweger syndrome, where peroxisomes are absent or non-functional, demonstrated that fibroblasts from these patients were unable to oxidize phytanic acid, strongly implicating the peroxisome as the primary site of this metabolic process.[1]

-

Mid-1990s: A significant breakthrough was the identification of phytanoyl-CoA hydroxylase (PHYH) by Mihalik and colleagues.[1] This peroxisomal enzyme was found to catalyze the first and rate-limiting step of α-oxidation.[1] Subsequent research definitively established that a deficiency in PHYH is the primary cause of classic Refsum disease.[1]

-

1999: The enzyme responsible for the cleavage of the intermediate, this compound, was purified and characterized.[2][3] Initially named this compound lyase (2-HPCL), it was later renamed 2-hydroxyacyl-CoA lyase 1 (HACL1) upon the discovery of its broader substrate specificity.[2][4][5] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme was the first of its kind to be identified in mammalian peroxisomes.[2][5]

The Core Pathway: Metabolism of this compound

The α-oxidation of phytanic acid is a multi-step enzymatic process that occurs within the peroxisomes.[5][6] this compound is the central intermediate in this pathway.

Caption: The peroxisomal α-oxidation pathway of phytanic acid.

The key enzymatic steps are as follows:

-

Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by phytanoyl-CoA synthetase. This reaction requires ATP and CoA.[7]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon to form this compound.[5][7] This reaction is catalyzed by phytanoyl-CoA hydroxylase (PHYH) , an Fe(II)- and 2-oxoglutarate-dependent oxygenase.[1][8]

-

Cleavage: this compound is cleaved by 2-hydroxyacyl-CoA lyase 1 (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme, to yield pristanal (an (n-1) aldehyde) and formyl-CoA.[2][3][7]

-

Oxidation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[7]

-

Further Metabolism: Pristanic acid can then enter the β-oxidation pathway for further degradation.[9]

Quantitative Data in Health and Disease

The measurement of phytanic acid levels in plasma is a key diagnostic marker for Refsum disease and other peroxisomal disorders.

Table 1: Plasma Phytanic Acid Concentrations

| Condition | Plasma Phytanic Acid Concentration (µmol/L) | Reference(s) |

| Healthy Individuals | 0 - 33 | [10] |

| Refsum Disease (untreated) | 992 - 6400 | [10] |

| Other Retinitis Pigmentosa | 38 - 192 | [10] |

Note: These values can vary between laboratories and methodologies.

Table 2: Key Enzymes in this compound Metabolism

| Enzyme | Gene | Cofactors | Substrate(s) | Product(s) | Cellular Location |

| Phytanoyl-CoA Hydroxylase | PHYH | Fe²⁺, 2-oxoglutarate, O₂, Ascorbate | Phytanoyl-CoA | This compound, Succinate, CO₂ | Peroxisome |

| 2-Hydroxyacyl-CoA Lyase 1 | HACL1 | Thiamine pyrophosphate (TPP), Mg²⁺ | This compound, 2-Hydroxy long-chain acyl-CoAs | Pristanal, Formyl-CoA, (n-1) Aldehydes | Peroxisome |

Experimental Protocols

Measurement of Phytanoyl-CoA Hydroxylase (PHYH) Activity

A. Radiochemical HPLC-based Assay

This method directly measures the formation of [1-¹⁴C]this compound from [1-¹⁴C]phytanoyl-CoA.

-

Enzyme Source: Liver homogenates or recombinant PhyH.[12]

-

Reaction Mixture (Final Volume 100 µL):

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[1-¹⁴C]phytanoyl-CoA (substrate)

-

2-oxoglutarate

-

FeSO₄

-

Ascorbate

-

-

Procedure:

-

Pre-incubate the reaction mixture without the enzyme at 37°C.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate at 37°C for 30-60 minutes (within the linear range of the reaction).[12]

-

Stop the reaction by adding a quenching solution (e.g., strong acid).[12]

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC with a radioactivity detector to separate and quantify the substrate and product.[12]

-

B. ¹⁴CO₂ Trapping Assay

This indirect assay measures the decarboxylation of [1-¹⁴C]2-oxoglutarate, which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA.[12]

-

Enzyme Source: As above.

-

Reaction Mixture: Similar to the HPLC assay, but with [1-¹⁴C]2-oxoglutarate and non-radiolabeled phytanoyl-CoA.

-

Procedure:

-

Perform the reaction in a sealed vial with a center well containing a CO₂ trapping solution (e.g., potassium hydroxide).[12]

-

Initiate the reaction by adding the enzyme.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction with acid, which also releases the dissolved ¹⁴CO₂ from the reaction mixture.

-

Allow the ¹⁴CO₂ to be trapped in the center well for a defined period.

-

Quantify the trapped radioactivity by liquid scintillation counting.[12]

-

Purification of 2-Hydroxyacyl-CoA Lyase 1 (HACL1)

The following is a summary of the purification protocol for this compound lyase from rat liver peroxisomes as described by Foulon et al. (1999).[13][14]

-

Starting Material: Peroxisomal matrix protein fraction from rat liver.[13][14]

-

Chromatographic Steps:

-

Anion-exchange chromatography: To initially separate proteins based on charge.

-

Hydrophobic interaction chromatography: To further separate proteins based on hydrophobicity.

-

Gel filtration chromatography: To separate proteins based on size. The native enzyme was observed to be a tetramer of approximately 250 kDa, with subunits of 63 kDa.[15]

-

-

Assay for HACL1 Activity: The activity is typically measured by monitoring the formation of pristanal from this compound.

Regulation of this compound Metabolism

The α-oxidation pathway is subject to regulation, with phytanic acid itself playing a key role as a signaling molecule.

Caption: Regulation of gene expression by phytanic acid via PPARα.

Phytanic acid can act as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα) , a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[3][16] Upon binding of phytanic acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to an increase in their transcription.[3] This includes genes encoding enzymes of the peroxisomal β-oxidation pathway.[3]

Interestingly, while phytanic acid induces the activity of phytanoyl-CoA hydroxylase, this induction does not appear to be mediated by PPARα or RXR, suggesting the existence of alternative regulatory mechanisms for this key enzyme.[17]

Broader Role of 2-Hydroxyacyl-CoA Lyase 1 (HACL1)

Initially identified for its role in phytanic acid metabolism, HACL1 has a broader substrate specificity. It can also cleave 2-hydroxy long-chain and very-long-chain fatty acyl-CoAs.[2][4][5] This indicates a more general role for HACL1 in the metabolism of 2-hydroxy fatty acids, which are components of sphingolipids in the brain.[5] The degradation of these fatty acids also proceeds via α-oxidation, producing an (n-1) aldehyde and formyl-CoA.[5]

A second human 2-hydroxyacyl-CoA lyase, HACL2, has been identified and is localized to the endoplasmic reticulum.[18] HACL1 and HACL2 have different substrate preferences, with HACL1 being more active towards 3-methyl-branched fatty acyl-CoAs like this compound, while HACL2 shows a preference for straight-chain 2-hydroxy very-long-chain fatty acyl-CoAs.[18]

Conclusion for Drug Development and Research

A thorough understanding of the this compound metabolic pathway is paramount for the diagnosis and development of therapeutic strategies for Refsum disease and other related peroxisomal disorders. For drug development professionals, the enzymes in this pathway, particularly PHYH and HACL1, represent potential therapeutic targets. Modulating the activity of these enzymes or addressing the downstream consequences of their deficiency could offer new avenues for treatment. For researchers, many questions remain regarding the precise regulation of this pathway, the full range of substrates for HACL1 and HACL2, and the specific pathophysiological roles of the accumulating metabolites. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this critical area of human metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. physoc.org [physoc.org]

- 3. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. Purification, molecular cloning, and expression of this compound lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification, molecular cloning, and expression of this compound lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. portlandpress.com [portlandpress.com]

- 17. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Hydroxyphytanoyl-CoA: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphytanoyl-CoA is a critical metabolic intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The accumulation of phytanic acid is implicated in several neurological disorders, most notably Adult Refsum disease, making the study of its metabolic pathway and the intermediates involved, such as this compound, of significant interest for diagnostic and therapeutic development. This technical guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies for the study of this compound.

Structure and Chemical Identity

This compound is a complex biomolecule comprising a long, branched-chain fatty acyl group (2-hydroxyphytanoyl) linked to a coenzyme A (CoA) moiety via a thioester bond.

The systematic IUPAC name for this compound is S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,7R,11R)-2-hydroxy-3,7,11,15-tetramethylhexadecanethioate[1][2].

The structure consists of:

-

Phytanoyl Group: A 20-carbon branched-chain fatty acyl group derived from phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), with a hydroxyl group at the alpha-position (C-2).

-

Coenzyme A (CoA): A complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP).

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. However, computed properties from various databases provide valuable insights.

| Property | Value | Source |

| Chemical Formula | C41H74N7O18P3S | PubChem[1][2] |

| Average Molecular Weight | 1078.1 g/mol | PubChem[2] |

| Monoisotopic Molecular Weight | 1077.40239070 Da | PubChem[2] |

| Physical Description | Solid (Predicted) | HMDB[2] |

| XLogP3 | 2.1 | PubChem[2] |

| Hydrogen Bond Donors | 11 | PubChem[2] |

| Hydrogen Bond Acceptors | 22 | PubChem[2] |

| Rotatable Bond Count | 33 | PubChem[2] |

| Topological Polar Surface Area | 409 Ų | PubChem[2] |

| Heavy Atom Count | 70 | PubChem[2] |

Biological Significance and Metabolic Pathway

This compound is a key intermediate in the peroxisomal alpha-oxidation of phytanic acid[3][4]. This pathway is essential for the degradation of phytanic acid, which cannot be metabolized by the more common beta-oxidation pathway due to the presence of a methyl group on its beta-carbon.

The alpha-oxidation of phytanic acid can be summarized in the following steps:

-

Activation: Phytanic acid is activated to phytanoyl-CoA by a CoA ligase.

-

Hydroxylation: Phytanoyl-CoA is hydroxylated at the alpha-position by the enzyme phytanoyl-CoA hydroxylase (PHYH), forming this compound. This reaction is dependent on Fe(II) and 2-oxoglutarate[5].

-

Cleavage: this compound is cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme this compound lyase (HACL1) into pristanal (B217276) and formyl-CoA[6][7][8].

-

Oxidation: Pristanal is oxidized to pristanic acid, which can then enter the beta-oxidation pathway. Formyl-CoA is further metabolized.

A deficiency in the PHYH enzyme leads to the accumulation of phytanic acid, resulting in Adult Refsum disease, a rare autosomal recessive neurological disorder.

Figure 1. Peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of acyl-CoAs is the acid anhydride (B1165640) method[9]. This would involve the following general steps:

-

Activation of 2-Hydroxyphytanic Acid: 2-hydroxyphytanic acid is reacted with a suitable activating agent, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine (e.g., triethylamine) to form a mixed anhydride.

-

Reaction with Coenzyme A: The mixed anhydride is then reacted with the free thiol group of coenzyme A to form the thioester bond, yielding this compound.

-

Purification: The product is then purified, typically by chromatography.

Purification of this compound

A general protocol for the purification of long-chain acyl-CoAs from biological tissues or synthetic reactions involves solid-phase extraction followed by high-performance liquid chromatography (HPLC)[10][11][12][13].

Materials:

-

Tissue homogenate or synthetic reaction mixture

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 4.9)

-

2-propanol

-

Solid-phase extraction (SPE) column (e.g., C18)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: Aqueous buffer (e.g., 25 mM KH2PO4, pH 5.3)[13]

-

Mobile Phase B: Acetonitrile

Procedure:

-

Extraction:

-

Homogenize the tissue sample in cold potassium phosphate buffer.

-

Add 2-propanol and re-homogenize.

-

Extract the acyl-CoAs with acetonitrile.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE column with methanol (B129727) followed by water.

-

Load the supernatant onto the column.

-

Wash the column with a low percentage of organic solvent to remove polar impurities.

-

Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile or 2-propanol).

-

-

HPLC Purification:

-

Concentrate the eluate from the SPE step.

-

Inject the concentrated sample onto the C18 HPLC column.

-

Elute with a gradient of Mobile Phase B in Mobile Phase A.

-

Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) base of CoA.

-

Collect the fraction corresponding to the this compound peak.

-

Figure 2. General experimental workflow for the purification and analysis of this compound.

Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs[14][15][16][17].

Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

Procedure:

-

Sample Preparation: Purified this compound or extracted samples are prepared in a suitable solvent. An internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) should be added for accurate quantification.

-

LC Separation: The sample is injected onto a C18 column and separated using a gradient elution similar to the purification protocol.

-

MS/MS Detection:

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound, [M+H]+) and a specific product ion that is generated upon fragmentation in the collision cell. A common fragmentation for acyl-CoAs is the neutral loss of the 5'-phosphopantetheine moiety.

-

The transition from the precursor ion to the product ion is monitored over time, and the area under the resulting chromatographic peak is proportional to the amount of the analyte.

-

-

Quantification: A standard curve is generated using known concentrations of a this compound standard. The concentration of the analyte in the unknown sample is then determined by comparing its peak area ratio (analyte/internal standard) to the standard curve.

Conclusion

This compound is a pivotal molecule in the metabolism of phytanic acid. Understanding its structure, properties, and the enzymes that act upon it is crucial for elucidating the pathology of Refsum disease and for the development of potential therapeutic interventions. While experimental data on the isolated molecule are limited, the application of established methodologies for long-chain acyl-CoAs provides a robust framework for its synthesis, purification, and quantification, enabling further research into its biological role and significance.

References

- 1. 2-hydroxyphytanoyl-coenzyme A | C41H74N7O18P3S | CID 11966142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C41H74N7O18P3S | CID 441263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|Fatty Acid α-Oxidation Substrate [benchchem.com]

- 4. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound lyase - Wikipedia [en.wikipedia.org]

- 7. Reactome | this compound => pristanal + formyl-CoA [reactome.org]

- 8. uniprot.org [uniprot.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]

- 16. benchchem.com [benchchem.com]

- 17. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Function of 2-Hydroxyacyl-CoA Lyase (HACL1) in Peroxisomal Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxisomes are indispensable organelles that host a variety of metabolic pathways, including the crucial alpha-oxidation of fatty acids. This pathway is essential for the catabolism of 3-methyl-branched fatty acids like phytanic acid, which cannot be processed by the more common beta-oxidation pathway. At the heart of peroxisomal alpha-oxidation lies 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of 2-hydroxy-3-methylacyl-CoAs. This guide provides an in-depth examination of HACL1's structure, catalytic mechanism, metabolic function, and clinical significance, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in metabolism and drug development.

HACL1: Gene, Protein, and Catalytic Function

The 2-hydroxyacyl-CoA lyase is encoded by the HACL1 gene. The enzyme is a key player in the alpha-oxidation pathway, specifically acting on the product of the 2-hydroxyacyl-CoA racemase. HACL1 is a TPP-dependent enzyme, belonging to the class of lyases that cleave carbon-carbon bonds.

The catalytic action of HACL1 involves the cleavage of 2-hydroxyphytanoyl-CoA into formyl-CoA and pristanal (B217276). This step is critical because it shortens the fatty acid by one carbon, allowing the resulting aldehyde (pristanal) to be further oxidized and eventually enter the beta-oxidation pathway. The formyl-CoA is subsequently detoxified to formate (B1220265) and then to CO2. The enzyme requires thiamine pyrophosphate and Mg2+ as essential cofactors for its catalytic activity.

The Central Role of HACL1 in Peroxisomal Alpha-Oxidation

Peroxisomal alpha-oxidation is the primary metabolic route for the degradation of phytanic acid, a branched-chain fatty acid derived from the phytol (B49457) side chain of chlorophyll, which is abundant in the human diet through meat and dairy products. The accumulation of phytanic acid is neurotoxic, and its catabolism is vital for health.

The pathway proceeds as follows:

-

Activation: Phytanic acid is first esterified to phytanoyl-CoA by acyl-CoA synthetases.

-

Hydroxylation: Phytanoyl-CoA is hydroxylated by phytanoyl-CoA hydroxylase (PHYH), introducing a hydroxyl group at the alpha-carbon to form this compound. This step is the rate-limiting step of the pathway.

-

Cleavage (HACL1 Action): this compound is then cleaved by HACL1. This reaction yields two products: pristanal (a C19 aldehyde) and formyl-CoA (a C1 fragment).

-

Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.

-

Beta-Oxidation: Pristanic acid can then be activated to pristanoyl-CoA and undergo several cycles of peroxisomal beta-oxidation.

This pathway is not only crucial for phytanic acid but also for other 2-hydroxy long-chain fatty acids that may be generated endogenously.

Quantitative Analysis of HACL1 Function

The biochemical properties of HACL1 have been characterized to understand its enzymatic efficiency and substrate preference. The data presented below is compiled from studies on purified recombinant human HACL1.

| Parameter | Value | Substrate | Reference |

| Optimal pH | 8.5 | This compound | |

| Km | 10.4 ± 1.1 µM | (2R)-hydroxyphytanoyl-CoA | |

| Vmax | 1.1 ± 0.03 µmol/min/mg | (2R)-hydroxyphytanoyl-CoA | |

| Cofactor Requirement | Thiamine pyrophosphate (TPP), Mg2+ | - | |

| Substrate Specificity | Highest activity with C16-C20 2-hydroxyacyl-CoAs | Various |

Pathophysiology and Clinical Relevance

Defects in the alpha-oxidation pathway lead to the accumulation of phytanic acid, resulting in severe neurological disorders. The primary disease associated with this pathway is Adult Refsum Disease , which is most commonly caused by mutations in the PHYH gene. However, deficiencies in HACL1 activity, though rarer, can also contribute to disorders of peroxisome biogenesis like Zellweger spectrum disorders , where multiple peroxisomal functions are impaired. The accumulation of phytanic acid leads to symptoms including retinitis pigmentosa, anosmia, sensory neuropathy, and ataxia. Dietary restriction of phytanic acid is the cornerstone of management for these conditions.

Experimental Protocols

Protocol: Spectrophotometric Assay of HACL1 Activity

This protocol describes a method to measure HACL1 activity by monitoring the formation of pristanal, which is derivatized to produce a chromophore.

Materials:

-

Purified recombinant HACL1 or peroxisomal fraction

-

(2R)-hydroxyphytanoyl-CoA (substrate)

-

Thiamine pyrophosphate (TPP)

-

Magnesium chloride (MgCl2)

-

Potassium phosphate (B84403) buffer (pH 8.5)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Potassium hydroxide (B78521) (KOH)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.5), 2 mM MgCl2, and 0.2 mM TPP.

-

Add a known amount of purified HACL1 enzyme or peroxisomal protein extract to the reaction mixture. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µM of (2R)-hydroxyphytanoyl-CoA.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1M HCl.

-

To derivatize the pristanal product, add 50 µL of 0.1% DNPH in 2M HCl and incubate at room temperature for 10 minutes.

-

Add 200 µL of 2.5 M KOH to develop the color.

-

Measure the absorbance at 450 nm using a spectrophotometer.

-

Calculate the amount of pristanal formed using a standard curve generated with known concentrations of pristanal. Enzyme activity is expressed as nmol of pristanal formed per minute per mg of protein.

Protocol: Analysis of Phytanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to quantify phytanic acid levels in patient plasma or fibroblast cultures.

Materials:

-

Patient plasma or cell lysate

-

Internal standard (e.g., deuterated phytanic acid)

-

Methanol, Chloroform, and HCl for lipid extraction and methylation

-

N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) for derivatization

-

GC-MS system with a suitable capillary column

Procedure:

-

Lipid Extraction: To a 100 µL plasma sample, add the internal standard. Extract total lipids using a 2:1 (v/v) chloroform:methanol mixture.

-

Saponification & Methylation: Saponify the lipid extract with methanolic KOH. Methylate the resulting free fatty acids by heating with methanolic HCl to produce fatty acid methyl esters (FAMEs).

-

Derivatization: Further derivatize the FAMEs using MSTFA to improve chromatographic properties.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature gradient program to separate the FAMEs on the capillary column.

-

Quantification: Monitor for the characteristic ions of phytanic acid methyl ester. Quantify the amount of phytanic acid by comparing its peak area to that of the internal standard.

Future Directions and Therapeutic Implications

HACL1 remains a critical enzyme in peroxisomal metabolism. While gene therapy for single-enzyme defects like HACL1 deficiency is a distant goal, understanding its structure and mechanism is vital. For drug development professionals, HACL1 is not a typical drug target for inhibition. Instead, strategies to enhance its activity or bypass the metabolic block in deficient patients could be explored. This could include chaperone therapies to stabilize mutant HACL1 protein or the development of substrate-reduction therapies that limit the intake and endogenous production of its substrates. Further research into the substrate promiscuity of HACL1 may also uncover novel metabolic roles and connections to other pathways.

The Enzymatic Conversion of Phytanoyl-CoA to 2-Hydroxyphytanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of phytanic acid, a branched-chain fatty acid prevalent in the human diet, is exclusively initiated through the α-oxidation pathway, as the β-methyl group on its third carbon atom precludes degradation via β-oxidation.[1] The inaugural and rate-limiting step in this critical metabolic process is the enzymatic conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH), also known as phytanoyl-CoA 2-hydroxylase.[2] PhyH is an iron(II) and 2-oxoglutarate-dependent dioxygenase that plays a pivotal role in preventing the accumulation of phytanic acid.[3][4]

Genetic defects in the PHYH gene, which encodes for the PhyH enzyme, lead to a deficiency in its activity. This enzymatic deficiency results in the accumulation of phytanic acid in various tissues and plasma, giving rise to the rare, autosomal recessive neurological disorder known as Refsum disease.[5][6] The clinical manifestations of Refsum disease are severe and include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[1] A thorough understanding of the enzymatic conversion of phytanoyl-CoA to this compound is therefore paramount for the diagnosis of Refsum disease, the elucidation of its pathophysiology, and the development of potential therapeutic interventions.

This technical guide provides a comprehensive overview of the core aspects of this enzymatic reaction, including quantitative data, detailed experimental protocols, and visual representations of the associated metabolic pathway and experimental workflows.

Data Presentation

Table 1: Quantitative Data for Human Phytanoyl-CoA Hydroxylase (PhyH)

| Parameter | Value | Substrate/Cofactor | Conditions | Source |

| Michaelis Constant (Km) | ~30 µM | Phytanoyl-CoA | Recombinant human PhyH, 30°C | [1] |

| 49 µM | 2-Oxoglutarate | Enzyme from human liver | [7] | |

| Maximum Velocity (Vmax) | 246 ± 17 nmol/min/mg | Not specified | Recombinant human PhyH, 30°C | [7] |

| Catalytic Constant (kcat) | 0.145 ± 0.010 s-1 | Not specified | Recombinant human PhyH, 30°C | [7] |

| Optimal pH | 7.4 | Not specified | Human liver homogenate | [8] |

| Optimal Temperature | 37°C | Not specified | In vitro assays | [8] |

| Cofactors | Fe(II), 2-Oxoglutarate, O2, Ascorbate | Not specified | Human liver homogenate | [9] |

Signaling Pathway

The enzymatic conversion of phytanoyl-CoA to this compound is the initial step in the multi-enzyme α-oxidation pathway of phytanic acid, which occurs within the peroxisomes.

Experimental Protocols

Protocol 1: HPLC-Based Assay for Phytanoyl-CoA Hydroxylase Activity

This method directly measures the formation of the product, this compound, using a radiolabeled substrate.

Materials:

-

Enzyme source (e.g., liver homogenate, purified recombinant PhyH)

-

[1-¹⁴C]Phytanoyl-CoA (radiolabeled substrate)

-

2-Oxoglutarate

-

Ferrous sulfate (B86663) (FeSO₄)

-

Ascorbic acid

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a radioactivity detector

-

Reverse-phase C18 column

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, 2-oxoglutarate, FeSO₄, and ascorbic acid.

-

Enzyme Addition: Add the enzyme source to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding [1-¹⁴C]phytanoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet precipitated proteins. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Inject the sample onto the C18 column. Separate the substrate and product using a suitable solvent gradient (e.g., a gradient of aqueous buffer and acetonitrile).

-

Detection and Quantification: Monitor the eluent with the radioactivity detector to quantify the amount of [1-¹⁴C]this compound formed.

-

Calculation of Enzyme Activity: Calculate the rate of product formation (e.g., in nmol/min/mg of protein) based on the radioactivity of the product, the specific activity of the substrate, the incubation time, and the protein concentration of the enzyme source.

Protocol 2: ¹⁴CO₂ Trapping Assay for Phytanoyl-CoA Hydroxylase Activity

This indirect assay measures the decarboxylation of the co-substrate, [1-¹⁴C]2-oxoglutarate, which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA.

Materials:

-

Enzyme source

-

Phytanoyl-CoA

-

[1-¹⁴C]2-Oxoglutarate (radiolabeled co-substrate)

-

Ferrous sulfate (FeSO₄)

-

Ascorbic acid

-

Assay buffer

-

CO₂ trapping solution (e.g., potassium hydroxide)

-

Scintillation vials and scintillation cocktail

Procedure:

-

Reaction Setup: In a sealed reaction vial with a center well, prepare the reaction mixture containing the assay buffer, phytanoyl-CoA, FeSO₄, and ascorbic acid.

-

CO₂ Trap: Add the CO₂ trapping solution to the center well.

-

Enzyme Addition: Add the enzyme source to the main reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding [1-¹⁴C]2-oxoglutarate.

-

Incubation: Incubate the reaction at 37°C for a predetermined time.

-

Reaction Termination and CO₂ Trapping: Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the main reaction mixture, which also releases the dissolved ¹⁴CO₂. Allow the vial to sit for an additional period (e.g., 1 hour) to ensure complete trapping of the ¹⁴CO₂ by the solution in the center well.

-

Quantification: Carefully remove the center well and transfer its contents to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculation of Enzyme Activity: Calculate the amount of ¹⁴CO₂ produced, which corresponds to the amount of this compound formed, and express the enzyme activity as nmol/min/mg of protein.

Experimental Workflow

The following diagram illustrates a general workflow for determining the kinetic parameters of phytanoyl-CoA hydroxylase.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Subcellular Localization of 2-Hydroxyphytanoyl-CoA Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of 2-hydroxyphytanoyl-CoA is a critical step in the alpha-oxidation of phytanic acid, a branched-chain fatty acid that cannot be processed through conventional beta-oxidation.[1][2] Deficiencies in this metabolic pathway are linked to severe neurological disorders, most notably Adult Refsum Disease.[3][4][5] Understanding the precise subcellular location of the enzymes responsible for this compound synthesis is paramount for elucidating disease mechanisms and developing targeted therapeutic strategies. This technical guide provides a comprehensive overview of the subcellular compartmentalization of this process, detailing the key enzymes, experimental methodologies for localization studies, and the associated metabolic pathways.

Core Concept: The Peroxisome as the Primary Site of Synthesis

The alpha-oxidation of phytanic acid, including the synthesis of its intermediate this compound, is predominantly localized within the peroxisomes .[1][4][6][7] Peroxisomes are cellular organelles that house a variety of metabolic pathways, including the degradation of complex fatty acids.[6]

The overall process begins with the activation of dietary phytanic acid to phytanoyl-CoA.[8] This activated molecule is then hydroxylated by the enzyme Phytanoyl-CoA hydroxylase (PHYH) to form this compound.[1][4] While there has been historical debate, with some early studies suggesting mitochondrial involvement in phytanic acid oxidation, the contemporary consensus firmly places the core machinery of alpha-oxidation, including the synthesis and subsequent cleavage of this compound, within the peroxisomal matrix.[4][7][9][10]

Following its synthesis, this compound is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA, which continues the degradation pathway.[1][11]

Key Enzymes and Their Subcellular Distribution

The synthesis and immediate downstream processing of this compound involve a series of enzymes with specific subcellular addresses. The compartmentalization is crucial for metabolic efficiency and the prevention of toxic intermediate buildup.

| Enzyme | Gene | Function | Primary Subcellular Localization |

| Long-Chain Acyl-CoA Synthetase | Varies | Activation of phytanic acid to phytanoyl-CoA. | Peroxisomes, Endoplasmic Reticulum, Mitochondria[2] |

| Phytanoyl-CoA Hydroxylase (PHYH/PAHX) | PHYH | Catalyzes the synthesis of this compound from phytanoyl-CoA.[3][4] | Peroxisomal Matrix [4][12][13] |

| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | HACL1 | Cleavage of this compound into pristanal and formyl-CoA.[11][14] | Peroxisomal Matrix [11][15][16] |

| 2-Hydroxyacyl-CoA Lyase 2 (HACL2) | HACL2 | Putative lyase activity on 2-hydroxyacyl-CoAs. | Endoplasmic Reticulum[17][18] |

Metabolic and Signaling Pathways

The synthesis of this compound is a central step in the alpha-oxidation pathway. The following diagram illustrates the sequence of reactions and their compartmentalization.

Caption: Alpha-oxidation pathway of phytanic acid within the peroxisome.

Experimental Protocols for Subcellular Localization

Determining the subcellular location of enzymes like Phytanoyl-CoA Hydroxylase (PHYH) requires a combination of biochemical fractionation and in-situ visualization techniques.

Experimental Workflow Overview

The general workflow involves physically separating cellular components and then identifying the protein of interest within these fractions, often corroborated by imaging techniques.

Caption: Workflow for determining the subcellular localization of a protein.

Protocol: Subcellular Fractionation by Differential Centrifugation

This method separates organelles based on their size, shape, and density by subjecting a cell lysate to sequentially increasing centrifugation forces.[19][20]

Materials:

-

Tissue or cultured cells

-

Ice-cold homogenization buffer (e.g., sucrose (B13894) solution with protease inhibitors)[21]

-

Dounce homogenizer[3]

-

Refrigerated centrifuge and ultracentrifuge

-

Centrifuge tubes

Procedure:

-

Homogenization: Mince tissue or harvest cultured cells and wash with an ice-cold buffer (e.g., PBS).[22] Resuspend the material in 3 volumes of ice-cold homogenization buffer.[3] Homogenize the sample on ice using a Dounce homogenizer with several gentle strokes to rupture the cell membranes while keeping organelles intact.[3][22]

-

Low-Speed Centrifugation (Nuclear Fraction): Centrifuge the homogenate at a low speed (e.g., 600-1,000 x g) for 10 minutes at 4°C.[21][22] The resulting pellet contains nuclei and intact cells. Carefully collect the supernatant, which is the post-nuclear supernatant (PNS).

-

Medium-Speed Centrifugation (Mitochondrial/Peroxisomal Fraction): Transfer the PNS to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20-30 minutes at 4°C.[21][22] The resulting pellet is enriched with mitochondria and peroxisomes.[22]

-

High-Speed Centrifugation (Microsomal Fraction): The supernatant from the previous step can be centrifuged at very high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomal fraction (containing endoplasmic reticulum). The final supernatant is the cytosolic fraction.

-

Analysis: Each pelleted fraction is resuspended in a suitable buffer for further analysis, such as Western blotting or enzyme activity assays, using organelle-specific markers to verify the purity of the fractions.[23]

Protocol: Immunofluorescence (IF) Microscopy

This technique uses fluorescently labeled antibodies to visualize the location of a specific protein within fixed and permeabilized cells.[24][25]

Materials:

-

Cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde)[25]

-

Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)[25]

-

Blocking solution (e.g., 10% normal goat serum in PBS)[25]

-

Primary antibody (e.g., rabbit anti-PHYH)

-

Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)[26]

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Fixation: Wash cells on coverslips with PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[25] This cross-links proteins and preserves cell structure.

-

Permeabilization: Wash the fixed cells with PBS. Add permeabilization buffer for 10-20 minutes to allow antibodies to access intracellular antigens.[25]

-

Blocking: Wash the cells and incubate with blocking solution for at least 1 hour to reduce non-specific antibody binding.[25]

-

Primary Antibody Incubation: Dilute the primary antibody against the target protein (PHYH) in the blocking solution. Incubate the coverslips with the primary antibody solution, typically overnight at 4°C.[25]

-

Secondary Antibody Incubation: Wash the coverslips extensively with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1-1.5 hours at room temperature, protected from light.[26]

-

Staining and Mounting: Wash the coverslips again. Incubate with DAPI for 5 minutes to stain the nuclei.[26] Perform final washes and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the samples using a fluorescence microscope, capturing images in the respective channels for the target protein and nucleus. Co-localization with known organelle markers can be performed to confirm the subcellular location.

Protocol: Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Activity Assay

This assay measures the catalytic activity of PHYH by quantifying the conversion of a substrate to its product.[3] An indirect assay measures the decarboxylation of the co-substrate, 2-oxoglutarate, which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA.[3]

Materials:

-

Subcellular fraction (e.g., peroxisome-enriched fraction) or cell homogenate

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Phytanoyl-CoA (substrate)

-

[1-¹⁴C]2-oxoglutarate (radiolabeled co-substrate)

-

FeSO₄, Ascorbate, Catalase (cofactors)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, cofactors (Fe²⁺, ascorbate), and the subcellular protein fraction.

-

Initiation: Start the reaction by adding the substrates: phytanoyl-CoA and [1-¹⁴C]2-oxoglutarate.[3]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[3]

-

Termination and Measurement: Terminate the reaction (e.g., by adding acid). The production of ¹⁴CO₂ (from the decarboxylation of [1-¹⁴C]2-oxoglutarate) is measured. This is often done by trapping the evolved ¹⁴CO₂ gas in a basic solution and then quantifying it using liquid scintillation counting.

-

Calculation: The enzyme activity is calculated based on the rate of ¹⁴CO₂ production and normalized to the amount of protein in the sample (e.g., nmol/min/mg protein).[3]

References

- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 2. nepjol.info [nepjol.info]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytanic acid alpha-oxidation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial oxidation of phytanic acid in human and monkey liver: implication that Refsum's disease is not a peroxisomal disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification, molecular cloning, and expression of this compound lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. academic.oup.com [academic.oup.com]

- 14. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. This compound lyase - Wikipedia [en.wikipedia.org]

- 17. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Differential centrifugation - Wikipedia [en.wikipedia.org]

- 20. meatscience.org [meatscience.org]

- 21. Protocol of Preparation of the Subcellular Organelle Protein Samples - Creative BioMart [creativebiomart.net]

- 22. Protocol for Differential Velocity Centrifugation - Creative Proteomics [creative-proteomics.com]

- 23. Isolation of intact organelles by differential centrifugation of digitonin-treated hepatocytes using a table Eppendorf centrifuge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cusabio.com [cusabio.com]

- 26. proteinatlas.org [proteinatlas.org]

The Crucial Role of 2-Hydroxyphytanoyl-CoA in the Pathogenesis of Refsum Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid in tissues and plasma.[1] This accumulation is a direct consequence of impaired alpha-oxidation, a peroxisomal metabolic pathway essential for the degradation of this branched-chain fatty acid. A pivotal intermediate in this pathway, 2-hydroxyphytanoyl-CoA, and its processing enzyme, this compound lyase, are central to the pathogenesis of the disease. This technical guide provides an in-depth exploration of the role of this compound in Refsum disease, detailing the biochemical pathway, the enzymatic deficiencies that lead to the disease, the resulting pathophysiology, and the experimental methodologies used to study this disorder.

Introduction to Refsum Disease and Phytanic Acid Metabolism

Refsum disease, first described by Sigvald Refsum in 1946, presents with a range of debilitating symptoms including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[1][2] The underlying biochemical hallmark of the disease is the massive accumulation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a branched-chain fatty acid derived from dietary sources such as dairy products, ruminant fats, and certain fish.[1][3] Due to a methyl group on its β-carbon, phytanic acid cannot be directly metabolized by the beta-oxidation pathway that degrades most fatty acids.[1] Instead, it must first undergo alpha-oxidation in the peroxisomes.[1][4] This process shortens the carbon chain by one carbon, yielding pristanic acid, which can then enter the beta-oxidation pathway.[3][4]

The alpha-oxidation of phytanic acid is a multi-step enzymatic process:

-

Activation: Phytanic acid is converted to its coenzyme A (CoA) ester, phytanoyl-CoA.[1]

-

Hydroxylation: Phytanoyl-CoA is hydroxylated at the alpha-carbon to form this compound by the enzyme phytanoyl-CoA hydroxylase (PHYH).[3][4]

-

Cleavage: this compound is cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme this compound lyase (HACL1) into pristanal (B217276) and formyl-CoA.[4][5]

-

Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[4]

Deficiencies in the enzymes of this pathway lead to the accumulation of phytanic acid, the primary driver of pathology in Refsum disease.

The Central Role of this compound and its Lyase

While defects in phytanoyl-CoA hydroxylase (PHYH) are the most common cause of classic adult Refsum disease, the step involving this compound is also critically important.[2][6] this compound lyase (HACL1) catalyzes the carbon-carbon bond cleavage that is essential for the removal of the carboxyl group of the original phytanic acid molecule.[4][5] A deficiency in this enzyme would also lead to a block in the alpha-oxidation pathway.

Enzymology and Genetics

This compound lyase is a peroxisomal enzyme that requires thiamine diphosphate (B83284) (ThDP) as a cofactor.[5] The gene encoding this enzyme, HACL1, is located on chromosome 3.[5] While mutations in PHYH account for the majority of adult Refsum disease cases, and mutations in PEX7 (encoding the PTS2 receptor required for peroxisomal import of PHYH) account for a smaller fraction, the clinical significance of HACL1 mutations in the context of Refsum-like syndromes is an area of ongoing research.[6][7]

Pathogenesis: The Consequences of Impaired this compound Metabolism

The inability to efficiently cleave this compound, due to either a direct lyase deficiency or a preceding block in its formation, leads to the accumulation of its precursor, phytanoyl-CoA, and consequently, phytanic acid. The toxic effects of phytanic acid are multifaceted and are believed to be the primary drivers of the clinical manifestations of Refsum disease.

Cellular and Mitochondrial Toxicity

Accumulated phytanic acid has been shown to exert significant cellular toxicity through various mechanisms:

-

Mitochondrial Dysfunction: Phytanic acid can act as a protonophore, dissipating the mitochondrial membrane potential and uncoupling oxidative phosphorylation, which leads to reduced ATP generation.[8][9] It can also induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[8][9]

-

Calcium Dysregulation: Phytanic acid can trigger a rapid increase in cytosolic calcium concentrations by mobilizing intracellular stores.[9]

-

Ion Pump Inhibition: A clear inhibition of Na+, K+-ATPase activity by phytanic acid has been reported.[8]

-

Alteration of Lipid Membranes: Phytanic acid can be incorporated into cellular membranes, altering their physical properties and the function of membrane-bound proteins.[2]

These cellular insults are particularly damaging to tissues with high energy demands and oxidative metabolism, such as the nervous system and the heart, which aligns with the neurological and cardiac symptoms observed in Refsum disease.[8]

Quantitative Data in Refsum Disease

The diagnosis of Refsum disease is confirmed by the measurement of phytanic acid levels in plasma or serum. The following tables summarize key quantitative data related to the disease.

| Analyte | Healthy Individuals | Patients with Refsum Disease | Unit | Citation |

| Phytanic Acid (Plasma/Serum) | ≤ 0.2 | 10 - 50 (or higher) | mg/dL | [2] |

| < 9 | up to 5,600 | µmol/L | [8] | |

| >200 (confirmatory) | µmol/L | [10] | ||

| 2-Hydroxyphytanic Acid (Plasma) | < 0.2 | < 0.2 | µmol/L | [11] |

| Pristanic Acid (Plasma) | Normal | Typically Normal | [12] | |

| Cerebrospinal Fluid (CSF) Protein | Normal | 100 - 600 | mg/dL | [2] |

Table 1: Biomarker Levels in Healthy Individuals vs. Patients with Refsum Disease

| Treatment | Effect on Plasma Phytanic Acid | Citation |

| Dietary Restriction | 50-70% reduction (typically to 100-300 µmol/L) | [13] |

| Lipid Apheresis | Mean reduction of 59% per treatment (from a mean of 87 mg/L to 36 mg/L) | [14] |

Table 2: Impact of Therapeutic Interventions on Phytanic Acid Levels

Visualizing the Pathogenesis

The following diagrams illustrate the core biochemical pathway and the logical flow of the disease's pathogenesis.

Caption: The alpha-oxidation pathway of phytanic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. byjus.com [byjus.com]

- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 5. This compound lyase - Wikipedia [en.wikipedia.org]

- 6. medlink.com [medlink.com]

- 7. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Table 6. [Treatment of Manifestations in Individuals with Adult Refsum Disease]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Long-term strategies for the treatment of Refsum's disease using therapeutic apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic basis of 2-Hydroxyphytanoyl-CoA metabolic disorders.

An In-depth Technical Guide on the Genetic Basis of 2-Hydroxyphytanoyl-CoA Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

The catabolism of phytanic acid, a branched-chain fatty acid obtained from dietary sources, is a critical metabolic process occurring within the peroxisomes. The alpha-oxidation pathway is specifically responsible for the degradation of phytanic acid, which cannot be processed by the more common beta-oxidation due to the presence of a methyl group at its β-carbon. A key intermediate in this pathway is this compound. Genetic defects in the enzymes responsible for the metabolism of this compound and its precursors lead to a group of inherited metabolic disorders characterized by the accumulation of toxic levels of phytanic acid and related metabolites. These accumulations result in severe and progressive pathologies, including neurological damage, retinitis pigmentosa, and cardiac abnormalities.[1] This technical guide provides a comprehensive overview of the genetic and biochemical basis of these disorders, with a focus on Refsum disease and Alpha-Methylacyl-CoA Racemase (AMACR) deficiency.

Genetic Basis of Core Disorders

The primary disorders associated with the metabolic pathway of this compound are inherited in an autosomal recessive manner. This means that an affected individual must inherit two mutated copies of the responsible gene, one from each parent.

Refsum Disease

Classic Refsum disease is characterized by the accumulation of phytanic acid in blood and tissues.[2] The clinical manifestations typically include a tetrad of retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and elevated protein levels in the cerebrospinal fluid.[2] The genetic basis of Refsum disease is heterogeneous, with mutations in two primary genes identified as causative.

-

Phytanoyl-CoA Hydroxylase (PHYH) Deficiency : Over 90% of classic Refsum disease cases are caused by mutations in the PHYH gene located on chromosome 10.[3] This gene encodes the enzyme phytanoyl-CoA hydroxylase, which catalyzes the first step of phytanic acid alpha-oxidation, the conversion of phytanoyl-CoA to this compound.[2] A variety of mutations, including missense, nonsense, and frameshift mutations, have been identified in the PHYH gene, all leading to a reduction or complete loss of enzyme activity.[2]

-

PEX7-Related Refsum Disease : A smaller percentage of individuals with a Refsum-like phenotype have mutations in the PEX7 gene.[3] This gene encodes the peroxisomal targeting signal type 2 (PTS2) receptor, which is responsible for importing certain proteins, including phytanoyl-CoA hydroxylase, into the peroxisome.[4] Mutations in PEX7 can lead to a milder form of Refsum disease, as some residual enzyme activity may be present.[5]

Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency

AMACR deficiency is another autosomal recessive disorder that affects the breakdown of branched-chain fatty acids.[6] The AMACR gene provides instructions for making the alpha-methylacyl-CoA racemase enzyme, which is crucial for converting (R)-stereoisomers of certain fatty acids, including pristanic acid, to their (S)-stereoisomers for further degradation via beta-oxidation.[6][7] While not directly involved in the metabolism of this compound itself, a deficiency in AMACR leads to the accumulation of pristanic acid, the product of the subsequent step in the alpha-oxidation pathway.[8] This accumulation can also lead to a secondary, milder elevation of phytanic acid.[9] The clinical presentation of AMACR deficiency can vary, with some individuals presenting in infancy with cholestatic liver disease and others developing neurological symptoms in adulthood.[8][9]

2-Hydroxyacyl-CoA Lyase (HACL1)

The HACL1 gene encodes the 2-hydroxyacyl-CoA lyase, the enzyme that cleaves this compound into pristanal (B217276) and formyl-CoA.[10][11] This is the step immediately following the formation of this compound. To date, no human disease has been definitively linked to a deficiency in HACL1. However, given its critical role in the alpha-oxidation pathway, it is plausible that mutations in HACL1 could lead to a metabolic disorder characterized by the accumulation of 2-hydroxyphytanic acid.

Quantitative Biochemical Data

The diagnosis of this compound metabolic disorders relies heavily on the quantification of specific metabolites in plasma and the measurement of enzyme activities in cultured fibroblasts.

Table 1: Plasma Phytanic and Pristanic Acid Levels in Health and Disease

| Analyte | Normal Range | Refsum Disease (PHYH Deficiency) | AMACR Deficiency |

| Phytanic Acid | < 3 µg/mL | > 200 µmol/L (significantly elevated)[3] | Normal to mildly elevated[9] |

| Pristanic Acid | < 0.3 µg/mL[9] | Normal | Markedly elevated (e.g., 9.29 µg/mL)[9] |

Table 2: Enzyme Activity in this compound Metabolic Disorders

| Enzyme | Gene | Disorder | Typical Enzyme Activity in Patients |

| Phytanoyl-CoA Hydroxylase | PHYH | Refsum Disease | Severely reduced or absent |

| Alpha-Methylacyl-CoA Racemase | AMACR | AMACR Deficiency | Deficient[6] |

| 2-Hydroxyacyl-CoA Lyase | HACL1 | (No confirmed human disorder) | N/A |

Experimental Protocols

Quantification of Phytanic and Pristanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a reliable method for the simultaneous quantification of phytanic and pristanic acid in plasma.[12][13]

1. Sample Preparation and Internal Standard Spiking:

- Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

- To 100 µL of plasma, add a known amount of deuterated internal standards for both phytanic acid (e.g., d3-phytanic acid) and pristanic acid (e.g., d3-pristanic acid).

2. Hydrolysis:

- Add 1 mL of 0.5 M methanolic HCl to the plasma sample.

- Incubate at 80°C for 60 minutes to hydrolyze the fatty acids from their esterified forms.

3. Extraction:

- After cooling, add 1 mL of hexane (B92381) and vortex vigorously for 1 minute.

- Centrifuge at 2000 x g for 5 minutes to separate the phases.

- Carefully transfer the upper hexane layer to a clean tube.

4. Derivatization:

- Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

- Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

- Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters of the fatty acids.

5. GC-MS Analysis:

- Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

- Use a temperature gradient program to separate the fatty acid TMS esters.

- Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions for phytanic acid, pristanic acid, and their respective internal standards.

6. Data Analysis:

- Generate a standard curve using known concentrations of phytanic and pristanic acid.

- Calculate the concentration of each analyte in the plasma samples by comparing the peak area ratios of the analyte to its internal standard against the standard curve.